molecular formula C15H16N2O B14143922 2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide CAS No. 667436-20-6

2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide

Cat. No.: B14143922
CAS No.: 667436-20-6
M. Wt: 240.30 g/mol
InChI Key: XCAHUSSTCZWUNR-UHFFFAOYSA-N
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Description

2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a member of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyano group (–CN) and a cyclopentylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of solvent-free conditions or mild heating are likely to be employed in large-scale synthesis.

Mechanism of Action

The mechanism of action of 2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide involves its ability to participate in condensation and substitution reactions due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to interact with various molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other cyanoacetamide derivatives. Its ability to form a wide range of heterocyclic compounds makes it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

667436-20-6

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H16N2O/c1-11-6-2-5-9-14(11)17-15(18)13(10-16)12-7-3-4-8-12/h2,5-6,9H,3-4,7-8H2,1H3,(H,17,18)

InChI Key

XCAHUSSTCZWUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=C2CCCC2)C#N

Origin of Product

United States

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